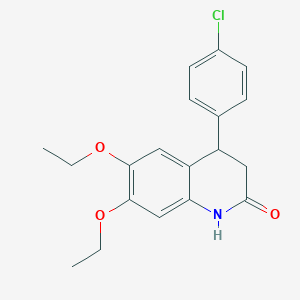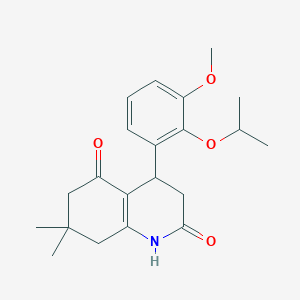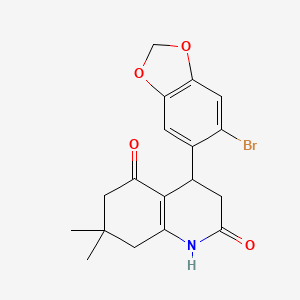
4-(4-chlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(4-chlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, commonly referred to as CDEQ, is a synthetic compound with potential applications in scientific research. CDEQ belongs to the quinoline family of compounds and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
CDEQ has potential applications in scientific research, particularly in the field of pharmacology. Studies have shown that CDEQ exhibits anti-inflammatory, analgesic, and antipyretic effects. CDEQ has also been found to inhibit the activity of certain enzymes that are involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Wirkmechanismus
The mechanism of action of CDEQ is not fully understood. However, studies have suggested that CDEQ may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. CDEQ may also act by inhibiting the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.
Biochemical and Physiological Effects:
CDEQ has been found to exhibit various biochemical and physiological effects. Studies have shown that CDEQ can reduce inflammation, pain, and fever in animal models. CDEQ has also been found to inhibit the growth of certain cancer cells and to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
CDEQ has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. CDEQ is also stable and has a long shelf life. However, CDEQ has some limitations for use in lab experiments. It is a relatively new compound, and its effects on humans are not fully understood. CDEQ may also have some side effects that have not yet been identified.
Zukünftige Richtungen
There are several future directions for research on CDEQ. One area of research could focus on the development of new synthetic methods for producing CDEQ. Another area of research could focus on the identification of new applications for CDEQ, particularly in the field of cancer research. Further studies could also be conducted to investigate the mechanism of action of CDEQ and to identify any potential side effects. In conclusion, CDEQ is a promising compound with potential applications in scientific research. However, further studies are needed to fully understand its effects and potential uses.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-3-23-17-9-15-14(12-5-7-13(20)8-6-12)10-19(22)21-16(15)11-18(17)24-4-2/h5-9,11,14H,3-4,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWGDZRRAPLFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-chlorophenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4262984.png)





![4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4263021.png)
![methyl 4-(7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydro[1,3]dioxolo[4,5-b]acridin-10-yl)benzoate](/img/structure/B4263024.png)
![10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4263030.png)
![11-(3-fluorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4263039.png)



